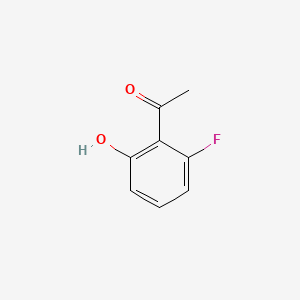

1-(2-Fluoro-6-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNPXFMLAVLPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371990 | |

| Record name | 1-(2-fluoro-6-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93339-98-1 | |

| Record name | 1-(2-fluoro-6-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-6'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Fluoro-6-hydroxyphenyl)ethanone molecular weight and formula

An In-Depth Technical Guide to 1-(2-Fluoro-6-hydroxyphenyl)ethanone

Abstract

This compound, a fluorinated acetophenone derivative, is a pivotal building block in modern synthetic and medicinal chemistry. This guide provides a comprehensive overview of its core molecular properties, a detailed synthetic protocol grounded in the Fries rearrangement, and a discussion of its critical role in the development of targeted pharmaceuticals. The compound's molecular formula is C₈H₇FO₂ and it has a molecular weight of 154.14 g/mol .[1][2][3] Its strategic importance is highlighted by its incorporation into the structure of Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C mutation, underscoring its value to researchers in oncology and drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2'-Fluoro-6'-hydroxyacetophenone, is a substituted aromatic ketone. The presence of the fluorine atom, hydroxyl group, and acetyl group provides multiple reaction sites, making it a versatile intermediate for further chemical elaboration.[2] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1][2][3] |

| Molecular Weight | 154.14 g/mol | [1][2][3] |

| CAS Number | 93339-98-1 | [1] |

| SMILES | CC(C1=C(O)C=CC=C1F)=O | [3] |

| InChI Key | PSNPXFMLAVLPPP-UHFFFAOYSA-N | |

| Physical Form | Liquid | |

| Boiling Point | 224°C | [2] |

| Typical Purity | ≥98% | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

Synthesis via Fries Rearrangement: A Mechanistic Approach

The synthesis of hydroxylated acetophenones is classically achieved via the Fries rearrangement, an organic reaction involving the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. This intramolecular acylation is a reliable method for producing ortho- and para-hydroxyacetophenones, with the regioselectivity often influenced by reaction temperature.

Rationale for the Fries Rearrangement

The Fries rearrangement is chosen for its efficiency in installing an acetyl group onto a phenolic ring. Starting from an accessible phenolic precursor, the reaction proceeds through a stable ester intermediate. The use of a Lewis acid, typically aluminum chloride (AlCl₃), is critical as it coordinates to both the carbonyl oxygen and the phenolic oxygen, facilitating the acylium ion migration to the aromatic ring. This method avoids the potential for undesired side reactions that can occur with direct Friedel-Crafts acylation of highly activated phenols.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for similar fluorinated hydroxyacetophenones.[4]

Step 1: Acetylation of 3-Fluorophenol

-

To a stirred solution of 3-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, slowly add one equivalent of acetyl chloride.

-

Add a non-nucleophilic base, such as triethylamine, dropwise to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting phenol.

-

Perform an aqueous workup to remove the amine salt and evaporate the solvent under reduced pressure to yield 3-fluorophenyl acetate.

Step 2: Fries Rearrangement

-

To the crude 3-fluorophenyl acetate, add 1.1 to 1.5 equivalents of anhydrous aluminum trichloride (AlCl₃) portion-wise. Caution: The reaction is exothermic.

-

Heat the reaction mixture to approximately 130-150°C and maintain for 2-3 hours.[4] The higher temperature generally favors the formation of the ortho-isomer, which is the desired product.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and carefully quench by pouring it onto crushed ice and concentrated HCl.

-

Extract the product into an organic solvent such as ethyl acetate (3x).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Validation and Spectroscopic Signature

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard spectroscopic techniques provide a definitive structural signature.

-

¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the acetyl methyl protons (~2.5 ppm), a broad singlet for the phenolic hydroxyl proton, and a complex multiplet pattern for the three aromatic protons, showing both H-H and H-F coupling constants.

-

¹³C NMR Spectroscopy: Key signals include the carbonyl carbon (~200 ppm), the methyl carbon (~26 ppm), and six distinct aromatic carbon signals. The carbons ortho and meta to the fluorine atom will exhibit characteristic C-F coupling.

-

Infrared (IR) Spectroscopy: Expected absorption bands include a broad O-H stretch (~3400-3100 cm⁻¹), a sharp and strong C=O stretch for the ketone (~1650 cm⁻¹), and a C-F stretch (~1200-1100 cm⁻¹).

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight of 154.14.

Critical Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex bioactive molecules.[2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design.[5]

Role as a Pharmaceutical Intermediate

This compound serves as a key starting material for a variety of pharmaceuticals. Its structure is particularly useful for developing non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[2] It is also employed in the synthesis of novel compounds being investigated for antimicrobial and anticancer properties.[2]

Case Study: Sotorasib (Lumakras™), a KRAS G12C Inhibitor

The most significant application of the 1-(2-fluoro-6-hydroxyphenyl) moiety is its central role in the structure of Sotorasib (AMG-510). Sotorasib is a landmark therapeutic agent approved for treating patients with non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation.[6] The KRAS protein is a key regulator of cell growth, and the G12C mutation is a known driver of multiple cancers.

In the Sotorasib molecule, the 2-fluoro-6-hydroxyphenyl group is attached to the pyrido[2,3-d]pyrimidin-2(1H)-one core.[6] This fragment plays a critical role in orienting the molecule within the binding pocket of the KRAS G12C protein, contributing to the high affinity and selectivity of the drug. The synthesis of Sotorasib involves coupling a derivative of this compound into the larger molecular scaffold.

Caption: Role of the building block in the Sotorasib therapeutic pathway.

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling tool for modern drug development. Its well-defined molecular characteristics and accessible synthesis make it a valuable asset for researchers. Its integral role in the structure of Sotorasib, a highly effective targeted cancer therapy, cements its status as a compound of significant scientific and clinical importance. Continued exploration of this and similar fluorinated building blocks will undoubtedly fuel the discovery of future therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-6-hydroxyphenyl)ethanone from 2-Fluorophenol

Executive Summary

1-(2-Fluoro-6-hydroxyphenyl)ethanone, a key substituted hydroxyaryl ketone, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis from the readily available precursor, 2-fluorophenol, is a process of significant industrial and academic interest. This guide provides a comprehensive, in-depth exploration of the most reliable and scientifically sound method for this transformation: a two-step sequence involving O-acylation followed by a Lewis acid-catalyzed Fries rearrangement. We will dissect the mechanistic underpinnings of each step, provide detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting. The causality behind experimental choices, particularly in controlling the critical ortho-regioselectivity of the rearrangement, is a central focus, ensuring a robust and reproducible synthetic strategy.

Introduction: Strategic Approach to Hydroxyaryl Ketone Synthesis

The direct acylation of phenols via Friedel-Crafts reaction often leads to a mixture of O-acylated (ester) and C-acylated (ketone) products. The kinetically favored product is the phenyl ester (O-acylation), while the hydroxyaryl ketone (C-acylation) is the more thermodynamically stable product. To achieve selective C-acylation and synthesize hydroxyaryl ketones like this compound, a more controlled approach is required.

The most effective strategy is a two-step process:

-

Esterification: First, the phenol is intentionally converted to its corresponding ester, 2-fluorophenyl acetate. This reaction is high-yielding and proceeds under mild conditions.

-

Fries Rearrangement: The isolated phenolic ester then undergoes a Lewis acid-catalyzed rearrangement, which involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding the desired hydroxyaryl ketone.[1][2][3]

This guide is structured around this robust two-step pathway, providing the technical depth necessary for successful implementation in a research or development setting.

Part I: Precursor Synthesis – The O-Acylation of 2-Fluorophenol

The initial step in our synthesis is the conversion of 2-fluorophenol to its acetate ester. This is a standard esterification reaction, specifically a nucleophilic acyl substitution, where the phenolic hydroxyl group acts as the nucleophile.

Reaction Principle and Mechanistic Insight

The acylation is typically achieved using acetyl chloride or acetic anhydride in the presence of a base (like pyridine or triethylamine) or by direct reaction. The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the HCl byproduct when using acetyl chloride.

-

With Acetyl Chloride: The phenolic oxygen attacks the electrophilic carbonyl carbon of acetyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester.

-

With Acetic Anhydride: The mechanism is similar, with acetate acting as the leaving group instead of chloride.

For the synthesis of 2-fluorophenyl acetate, the reaction is straightforward and typically proceeds with high efficiency.

Detailed Experimental Protocol: Synthesis of 2-Fluorophenyl Acetate

This protocol describes a standard laboratory-scale synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

|---|---|---|---|---|

| 2-Fluorophenol | 112.10 | 50.0 | 5.61 g | Starting material[4] |

| Acetyl Chloride | 78.50 | 60.0 | 4.25 mL | Acylating agent |

| Pyridine | 79.10 | 75.0 | 6.05 mL | Base/Solvent |

| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous Solvent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 2-fluorophenol (5.61 g, 50.0 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (6.05 mL, 75.0 mmol) to the stirred solution.

-

Add acetyl chloride (4.25 mL, 60.0 mmol) dropwise from the dropping funnel over 20 minutes, ensuring the temperature remains below 10 °C. A white precipitate (pyridinium hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-fluorophenol spot is consumed.

-

Work-up: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically of high purity. If necessary, it can be purified by vacuum distillation to yield 2-fluorophenyl acetate as a clear liquid.

Part II: The Core Transformation – Ortho-Selective Fries Rearrangement

The Fries rearrangement is the cornerstone of this synthesis, converting the intermediate 2-fluorophenyl acetate into the final product.[1][5] This reaction involves the migration of the acetyl group to the ortho and para positions of the aromatic ring, catalyzed by a Lewis acid.[2][6] Our primary objective is to maximize the formation of the ortho isomer, this compound.

Mechanism and Control of Regioselectivity

The widely accepted mechanism begins with the coordination of the Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester.[2] This coordination weakens the ester linkage, facilitating the formation of a highly electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[2][7]

Controlling the regioselectivity between the ortho and para products is the most critical aspect of this synthesis. The reaction conditions are paramount.[1]

| Condition | Ortho-Product Favored | Para-Product Favored | Rationale |

| Temperature | High (e.g., >160 °C)[7] | Low (e.g., <60 °C)[7] | The ortho product forms a thermodynamically stable bidentate chelate with the AlCl₃ catalyst, which is favored at higher temperatures. The para product is often the kinetically favored product.[1] |

| Solvent | Non-polar or Solvent-free[2] | Polar (e.g., nitrobenzene)[2][8] | Non-polar solvents promote an intramolecular reaction pathway via a "tight" ion pair, favoring attack at the nearby ortho position. Polar solvents solvate and separate the ions, allowing for intermolecular attack, which favors the sterically less hindered para position.[8] |

| Catalyst | >1 equivalent of Lewis Acid | Stoichiometric Lewis Acid | Excess catalyst is required to coordinate with both the reactant ester and the product phenol, driving the reaction to completion.[6] |

For the synthesis of this compound, we must employ high temperatures and minimal or no solvent to direct the rearrangement to the desired ortho position.

Detailed Experimental Protocol: Fries Rearrangement of 2-Fluorophenyl Acetate

This protocol is optimized for ortho-selectivity.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass | Notes |

|---|---|---|---|---|

| 2-Fluorophenyl Acetate | 154.14 | 30.0 | 4.62 g | From Part I |

| Aluminum Chloride (AlCl₃) | 133.34 | 45.0 | 6.00 g | Anhydrous, crucial |

Procedure:

-

Set up a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Add anhydrous aluminum chloride (6.00 g, 45.0 mmol) to the flask.

-

Gently heat the AlCl₃ with a heat gun under a stream of nitrogen to ensure it is completely dry and free-flowing.

-

Allow the flask to cool to room temperature.

-

In a single portion, add 2-fluorophenyl acetate (4.62 g, 30.0 mmol) to the AlCl₃. The mixture will likely form a solid or a thick slurry.

-

Equip the flask with a magnetic stirrer (if possible) and begin heating the mixture in an oil bath pre-heated to 165-175 °C.

-

Maintain this temperature for 2-3 hours. The reaction mixture will darken and become a molten mass.

-

Monitor the reaction by taking small aliquots, quenching them in ice/HCl, extracting with ether, and analyzing by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the flask to room temperature.

-

Very cautiously and slowly, add crushed ice to the reaction flask in an ice bath. This is a highly exothermic and vigorous reaction that will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Once the initial vigorous reaction has subsided, add 30 mL of 6 M HCl to dissolve the aluminum salts.

-

Purification: The desired ortho-hydroxyacetophenone is volatile with steam. The ortho isomer can be separated from the non-volatile para isomer by steam distillation.[7]

-

Alternatively, extract the entire mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the ortho and para isomers and any remaining starting material. The desired product, this compound, is a liquid or low-melting solid.[9]

Overall Synthesis Workflow

The complete transformation from 2-fluorophenol to the target molecule is summarized in the following workflow.

Troubleshooting and Field Insights

-

Low Yields in Fries Rearrangement: The presence of the electron-withdrawing fluorine atom deactivates the aromatic ring towards electrophilic substitution, which can lower the reaction rate and overall yield compared to non-halogenated analogues.[2] Extending the reaction time or slightly increasing the temperature may be necessary, but this must be balanced against the risk of decomposition.

-

Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture will hydrolyze the catalyst, rendering it inactive and halting the reaction. All reagents, solvents, and glassware must be scrupulously dried.

-

Poor Regioselectivity: If a significant amount of the para isomer is formed, it indicates the reaction temperature was too low or that a polar solvent was inadvertently introduced. Ensure accurate temperature control and strictly solvent-free conditions for ortho selectivity.

-

Side Reactions: At the high temperatures required, intermolecular acylation or migration of the fluorine or acyl groups can occur, although this is less common for chloro and fluoro substituents compared to bromo substituents.[10] Charring and decomposition can also be an issue; careful temperature control is essential.

Conclusion

The synthesis of this compound from 2-fluorophenol is most effectively and selectively achieved through a two-step sequence involving O-acylation to form 2-fluorophenyl acetate, followed by a carefully controlled, high-temperature, solvent-free Fries rearrangement. Understanding the mechanism and the factors governing the regioselectivity of the rearrangement is critical to success. By employing the rigorous anhydrous conditions and optimized thermal parameters detailed in this guide, researchers can reliably produce the desired ortho-hydroxyaryl ketone, a valuable building block for further synthetic applications.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fries Rearrangement [sigmaaldrich.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 8. benchchem.com [benchchem.com]

- 9. 2'-FLUORO-6'-HYDROXYACETOPHENONE CAS#: 93339-98-1 [amp.chemicalbook.com]

- 10. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 1-(2-Fluoro-6-hydroxyphenyl)ethanone: A Technical Guide

Introduction

1-(2-Fluoro-6-hydroxyphenyl)ethanone (CAS No. 93339-98-1) is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development.[1] Its molecular structure, featuring a fluorine atom and a hydroxyl group ortho to the acetyl substituent, presents a unique electronic and steric environment. This arrangement facilitates intramolecular hydrogen bonding and introduces specific spectroscopic signatures that are crucial for its unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and comparative data from related structures, offering researchers a reliable framework for structural verification and quality assessment.

Molecular Structure and Spectroscopic Correlation

The interplay between the acetyl, fluoro, and hydroxyl groups dictates the molecule's conformation and, consequently, its spectroscopic output. Understanding these relationships is paramount for accurate data interpretation.

Figure 1: Correlation of spectroscopic techniques to the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential, with the fluorine atom providing an additional layer of complexity and structural information through spin-spin coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The proximity of the fluorine atom to the acetyl group's methyl protons is expected to result in a through-space coupling, a phenomenon well-documented for 2'-fluoroacetophenone derivatives.

Disclaimer: The following data is predicted based on established chemical shift principles and data from analogous structures, as direct experimental spectra are not publicly available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~12.0 (variable) | Singlet (broad) | - |

| Ar-H (H5) | ~7.4 - 7.6 | Triplet of doublets (td) | J ≈ 8.5, 6.0 |

| Ar-H (H3) | ~6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 |

| Ar-H (H4) | ~6.7 - 6.9 | Triplet (t) | J ≈ 8.5 |

| -CH₃ | ~2.6 | Doublet (d) | ⁵J(H-F) ≈ 3-5 |

Interpretation:

-

Hydroxyl Proton (-OH): The phenolic proton is expected to be significantly deshielded (downfield) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its chemical shift can be concentration-dependent, and the peak is often broad.

-

Aromatic Protons (Ar-H): The aromatic region will display a complex pattern due to both H-H and H-F couplings. The proton at position 5 (para to the fluorine) will likely be the most downfield, influenced by the electron-withdrawing acetyl group.

-

Methyl Protons (-CH₃): The most telling feature is the splitting of the methyl signal into a doublet. This is not due to coupling with adjacent protons (of which there are none) but rather a through-space ⁵J coupling to the ortho fluorine atom. This coupling is a definitive indicator of the s-trans conformation, where the methyl group and fluorine atom are in close proximity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework. The carbon signals will appear as doublets due to coupling with the fluorine atom, with the magnitude of the coupling constant (J) depending on the number of bonds separating the carbon and fluorine atoms.

Disclaimer: The following data is predicted based on established principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C=O | ~203 | ⁴J(C-F) ≈ 7-11 |

| C-F (C2) | ~160 | ¹J(C-F) ≈ 245-255 |

| C-OH (C6) | ~158 | ²J(C-F) ≈ 10-15 |

| Ar-CH (C4) | ~136 | ³J(C-F) ≈ 8-10 |

| Ar-C (C1) | ~118 | ²J(C-F) ≈ 15-20 |

| Ar-CH (C5) | ~119 | ⁴J(C-F) ≈ 3-5 |

| Ar-CH (C3) | ~115 | ³J(C-F) ≈ 3-5 |

| -CH₃ | ~28 | ⁴J(C-F) ≈ 7-11 |

Interpretation:

-

C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹J) for the carbon directly attached to fluorine (C2). The other aromatic and acetyl carbons also exhibit smaller couplings over two to four bonds.

-

Carbonyl Carbon (C=O): The carbonyl carbon signal is expected to appear as a doublet due to a ⁴J coupling with the fluorine, providing further evidence for the ortho-fluoroacetophenone structure.

-

Methyl Carbon (-CH₃): Similar to the proton spectrum, the methyl carbon shows a through-space coupling to the fluorine, appearing as a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3400 - 2500 (broad) | O-H stretch | A very broad band indicating a strongly hydrogen-bonded hydroxyl group. |

| ~1640 - 1660 | C=O stretch (carbonyl) | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| ~1580, ~1480 | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1250 - 1350 | C-O stretch (phenol) | Strong absorption typical for phenols. |

| ~1100 - 1200 | C-F stretch | Absorption indicating the presence of an aryl-fluoride bond. |

Interpretation: The most diagnostic feature is the simultaneous presence of a very broad O-H stretch and a C=O stretch at a relatively low wavenumber. This combination is a hallmark of intramolecular hydrogen bonding between the phenolic hydroxyl and the acetyl carbonyl group, a key structural feature of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 154 | [M]⁺ | Molecular Ion (confirms molecular weight) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 111 | [M - CH₃CO]⁺ | Loss of the acetyl group (an acylium radical). |

Interpretation: The molecular ion peak at m/z 154 confirms the molecular formula C₈H₇FO₂. The base peak is often the fragment resulting from the loss of the methyl group ([M-15]⁺), leading to a stable acylium ion at m/z 139. Further fragmentation can lead to the loss of the entire acetyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described. Instrument parameters should be optimized for the specific sample and equipment.

References

An In-depth Technical Guide to the Safety and Handling of 1-(2-Fluoro-6-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Fluoro-6-hydroxyphenyl)ethanone. As a key intermediate in the synthesis of fluorinated pharmaceuticals and fluorescent probes, a thorough understanding of its potential hazards and the requisite safety measures is paramount for all laboratory personnel.[1] This document synthesizes available data on structurally similar compounds with established safety principles for handling fluorinated and hydroxylated aromatic ketones to offer a robust framework for its safe utilization in research and development settings.

Understanding the Compound: Physicochemical Properties and Inherent Hazards

Table 1: Physicochemical Properties of this compound and a Structural Analogue

| Property | This compound | o-Hydroxyacetophenone (Analogue) |

| CAS Number | 93339-98-1 | 118-93-4 |

| Molecular Formula | C₈H₇FO₂ | C₈H₈O₂ |

| Molecular Weight | 154.14 g/mol [1] | 136.15 g/mol |

| Boiling Point | 224°C[1] | 213-218 °C |

| Appearance | Not specified (likely a solid or liquid) | Solid or liquid |

| Storage Temperature | 2-8°C[1] | Room Temperature |

The presence of the fluorine atom can significantly alter the electronic properties of the molecule, potentially influencing its metabolic pathways and toxicological profile. Organofluorine compounds require careful handling due to the potential for the release of hazardous decomposition products like hydrofluoric acid (HF) under certain conditions, such as thermal degradation.

Hazard Identification and GHS Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification for this compound is not currently established. However, based on the known hazards of o-hydroxyacetophenone and general principles for substituted aromatic ketones, the following inferred GHS classifications should be adopted as a precautionary measure.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Statement | Precautionary Statements (Examples) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]

-

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, should be worn.[3] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[1]

-

Skin and Body Protection: A flame-resistant lab coat is mandatory.[2] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[2]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe working environment.

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust, fumes, or vapors.[4] Avoid contact with skin and eyes.[4]

-

Hygiene Practices: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.

-

Grounding: For procedures that may generate static electricity, ensure all equipment is properly grounded.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and acid chlorides.[5]

Storage

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[1]

-

Container Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazard warnings.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.

First-Aid Measures

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In case of Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill will depend on its size and location.

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as this may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Waste Collection: Collect all waste in clearly labeled, compatible containers.

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While this compound is a valuable building block in medicinal chemistry and materials science, its safe handling is of the utmost importance. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can minimize the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of a safe and productive research environment.

References

An In-Depth Technical Guide to 1-(2-Fluoro-6-hydroxyphenyl)ethanone in Medicinal Chemistry

Foreword: Unlocking the Potential of a Fluorinated Phenolic Ketone

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and phenolic hydroxyl groups into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The molecule 1-(2-Fluoro-6-hydroxyphenyl)ethanone, a seemingly simple substituted acetophenone, embodies this principle. Its unique arrangement of a fluorine atom ortho to a hydroxyl group, adjacent to an acetyl moiety, confers a distinct reactivity and conformational preference that medicinal chemists can exploit to craft novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, properties, and multifaceted role of this versatile building block in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its potential.

Physicochemical Properties and Spectroscopic Characterization

This compound (CAS No: 93339-98-1) is a solid with a molecular formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol . The presence of the fluorine atom and the hydroxyl group significantly influences its electronic properties, acidity, and potential for hydrogen bonding, all of which are critical for its interactions with biological targets.

Spectroscopic Data:

| Technique | Expected Key Data and Interpretation |

| ¹H NMR | - A singlet for the methyl protons (-CH₃) of the acetyl group. - Aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents. The proton ortho to the fluorine will likely show a doublet of doublets due to coupling with both the fluorine and the adjacent proton. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) of the acetyl group. - A signal for the methyl carbon (-CH₃). - Aromatic carbons will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond coupling constants. |

| IR Spectroscopy | - A broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. - A strong absorption band for the C=O stretching of the ketone. - C-F stretching and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound: The Fries Rearrangement

The most common and industrially relevant method for the synthesis of hydroxyacetophenones, including this compound, is the Fries rearrangement.[1][2] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction typically yields a mixture of ortho and para isomers, with the reaction conditions influencing the regioselectivity. Higher temperatures generally favor the formation of the ortho isomer.[1]

Experimental Protocol: Synthesis via Fries Rearrangement

Step 1: Acetylation of 2-Fluorophenol

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorophenol (1.0 eq.) and acetic anhydride (1.1 eq.).

-

Stir the mixture at room temperature. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature.

-

After the initial exotherm subsides, continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Remove the acetic acid byproduct by distillation under reduced pressure to obtain 2-fluorophenyl acetate.

Step 2: Fries Rearrangement of 2-Fluorophenyl Acetate

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) (1.5-2.5 eq.).

-

Slowly add 2-fluorophenyl acetate (1.0 eq.) to the aluminum chloride with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 120-160°C. The optimal temperature may need to be determined empirically to maximize the yield of the ortho isomer.

-

Maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure to isolate this compound.

Core Applications in Medicinal Chemistry

The strategic placement of the fluoro, hydroxyl, and acetyl groups makes this compound a valuable scaffold for the synthesis of a variety of heterocyclic compounds with diverse biological activities.

Synthesis of Chromones and Flavones

2'-Hydroxyacetophenones are key precursors for the synthesis of chromones and flavones, two classes of compounds known for their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The synthesis typically proceeds through a condensation reaction with an aldehyde or its derivative, followed by cyclization.

Recent studies have demonstrated that fluorinated 4H-chromen-4-ones, synthesized from fluorinated 2-hydroxyacetophenones, exhibit promising in vitro anticancer and antiviral activities.[1] For instance, certain fluorinated chromones have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HeLa (cervical).[1] Additionally, some of these compounds have displayed inhibitory activity against the influenza A virus.[1]

Synthesis of Chalcones with Antimicrobial and Antifungal Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules that can be synthesized from this compound. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal effects.[2][5] The synthesis involves a Claisen-Schmidt condensation of the acetophenone with an aromatic aldehyde in the presence of a base.

The presence of a fluorine atom in the chalcone structure can significantly enhance its antimicrobial and antifungal potential. Halogenated chalcones have been reported to show increased inhibitory effects against various bacterial and fungal strains.[5]

Precursor to Benzofurans

2-Hydroxyacetophenones can also serve as starting materials for the synthesis of benzofuran derivatives.[6] Benzofurans are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The synthesis can be achieved through various methods, often involving cyclization reactions.

Role as a Key Intermediate in Targeted Therapies

The 2-fluoro-6-hydroxyphenyl motif is a key structural element in several modern targeted therapies, particularly in the field of oncology. While direct synthesis from this compound is not always the chosen industrial route, its structural relevance highlights the importance of this scaffold.

Relevance to BRAF Inhibitors: The Case of Dabrafenib

Dabrafenib (Tafinlar®) is a potent and selective inhibitor of BRAF kinase, used in the treatment of metastatic melanoma with BRAF V600E mutation.[9] The chemical structure of Dabrafenib contains a 2-fluoro-3-sulfonamidophenyl group. While many synthetic routes to Dabrafenib start from 2-fluoro-3-nitroaniline or related compounds, the core 2-fluorophenyl structure is crucial for its activity. The synthesis of key intermediates often involves acylation steps, making compounds like this compound highly relevant as potential starting materials or structural analogs in the drug discovery process.

Incorporation into KRAS G12C Inhibitors

The KRAS protein, particularly with the G12C mutation, has emerged as a critical target in cancer therapy. Several covalent inhibitors that target the mutant cysteine-12 have been developed. Notably, some of these inhibitors incorporate a 2-fluoro-6-hydroxyphenyl moiety, which plays a crucial role in binding to the protein. The hydroxyl group can form key hydrogen bond interactions, while the fluorine atom can contribute to binding affinity and metabolic stability. Although the exact synthetic precursors may vary, the presence of this scaffold in clinically investigated KRAS G12C inhibitors underscores its significance in modern drug design.

Future Perspectives

The utility of this compound in medicinal chemistry is far from exhausted. Its unique combination of functional groups provides a versatile platform for the development of new chemical entities. Future research is likely to explore its use in the synthesis of novel kinase inhibitors, leveraging the proven success of the 2-fluoro-6-hydroxyphenyl scaffold. Furthermore, its application in the development of new anti-inflammatory and anti-infective agents through the synthesis of novel chromones, chalcones, and other heterocyclic systems remains a promising avenue. The continued exploration of this valuable building block will undoubtedly contribute to the expansion of the medicinal chemist's toolbox and the discovery of new therapeutic agents.

References

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 1-(2-Fluoro-6-hydroxyphenyl)ethanone Derivatives: A Technical Guide

Abstract

The privileged scaffold of 1-(2-fluoro-6-hydroxyphenyl)ethanone has emerged as a cornerstone in the synthesis of novel bioactive compounds. Its unique electronic and steric properties, conferred by the ortho-fluoro and ortho-hydroxy substituents, provide a strategic advantage in the design of derivatives with significant therapeutic promise. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of compounds derived from this versatile starting material. Primarily focusing on the chalcone and flavone classes of derivatives, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will delve into detailed synthetic protocols, present quantitative biological data, and elucidate the structure-activity relationships that govern the efficacy of these compounds, particularly in the realms of oncology and microbiology.

Introduction: The Strategic Importance of the 2-Fluoro-6-hydroxyphenyl Moiety

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. The strategic selection of starting materials is paramount to the successful development of drug candidates with enhanced efficacy and selectivity. This compound presents a compelling case as a foundational building block. The presence of a hydroxyl group at the ortho position is critical for the intramolecular cyclization reactions that lead to the formation of flavonoids, a class of compounds renowned for their diverse biological activities. Furthermore, the fluorine atom at the adjacent ortho position introduces a significant electronic perturbation. Fluorine's high electronegativity can modulate the acidity of the neighboring hydroxyl group, influence intramolecular hydrogen bonding, and alter the pharmacokinetic profile of the resulting derivatives, often enhancing metabolic stability and membrane permeability.

This guide will systematically unpack the derivatization of this compound, with a primary focus on two major classes of compounds: chalcones and their subsequent cyclized products, flavones. We will explore their synthesis, characterize their biological activities, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Synthesis of Bioactive Derivatives

The principal route to a diverse array of biologically active compounds from this compound is through the synthesis of chalcones, which serve as versatile intermediates.

The Claisen-Schmidt Condensation: Gateway to Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically the precursors to all flavonoids and are readily synthesized in the laboratory via the Claisen-Schmidt condensation. This base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde is a robust and high-yielding reaction.[1][2]

In the context of our topic, this compound (A-ring precursor) is reacted with a variety of substituted benzaldehydes (B-ring precursor) to yield a library of 2'-fluoro-6'-hydroxychalcones. The choice of substituent on the benzaldehyde is crucial for tuning the biological activity of the resulting chalcone.

Experimental Protocol: General Synthesis of 2'-Fluoro-6'-hydroxychalcones

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 40-50% w/v), dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into a beaker of crushed ice and acidified with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water until neutral, and purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Workflow for the synthesis of 2'-Fluoro-6'-hydroxychalcones.

Oxidative Cyclization: From Chalcones to Flavones

The 2'-hydroxy group in the synthesized chalcones is a key functional handle for further chemical transformations. One of the most significant reactions is oxidative cyclization to form flavones (2-phenylchromen-4-ones), another class of flavonoids with potent biological activities.[3][4][5] This intramolecular cyclization can be achieved using various reagents, with a common and effective method being the use of iodine in dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of 5-Fluoroflavones from 2'-Fluoro-6'-hydroxychalcones

-

Reactant Preparation: Dissolve the 2'-fluoro-6'-hydroxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add a catalytic amount of iodine (I₂) to the solution.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting chalcone is consumed.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated flavone is collected by filtration.

-

Purification: The crude product is washed with a solution of sodium thiosulfate to remove any residual iodine and then with water. Further purification is achieved by recrystallization.

Caption: General scheme for the synthesis of 5-Fluoroflavones.

Biological Activities and Mechanistic Insights

Derivatives of this compound, particularly the chalcones, have demonstrated a broad spectrum of biological activities. The following sections will detail their potential as anticancer and antimicrobial agents, supported by available data and mechanistic interpretations.

Anticancer Activity

Chalcones are well-documented as a promising class of anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[6][7] These mechanisms often include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[7] The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues in various biological targets.[6]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A primary mechanism of action for many anticancer chalcones is the disruption of microtubule dynamics. By binding to tubulin, they can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

Apoptosis, or programmed cell death, can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chalcones have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS), which in turn causes mitochondrial damage, release of cytochrome c, and activation of caspases.[7]

Caption: Proposed anticancer mechanisms of chalcone derivatives.

Quantitative Data: In Vitro Cytotoxicity

While specific data for chalcones derived directly from this compound is emerging, the cytotoxicity of structurally related fluoro- and hydroxy-substituted chalcones against various human cancer cell lines provides valuable insights. The following table summarizes representative IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluoro-substituted Chalcones | A549 (Lung) | 12.3 | [6] |

| Dihydroxy-substituted Chalcones | MCF-7 (Breast) | 8.5 | [6] |

| Methoxy-substituted Chalcones | HT-29 (Colon) | 7.8 | [6] |

| Methoxy-substituted Chalcones | PC-3 (Prostate) | 10.2 | [6] |

Note: This table presents data for structurally related compounds to illustrate the general potency of this class. Specific values for 2'-fluoro-6'-hydroxychalcones will vary based on the substitution pattern of the B-ring.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones have demonstrated significant activity against a range of bacteria and fungi.[9][10] The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The α,β-unsaturated ketone system can react with sulfhydryl groups in microbial proteins, leading to enzyme inactivation and cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of chalcones is highly dependent on the nature and position of substituents on both aromatic rings.

-

Electron-donating groups , such as hydroxyl (-OH) and methoxy (-OCH₃), on the aromatic rings can enhance antimicrobial activity.

-

Halogen atoms , like the fluorine in our parent compound, are also known to increase antimicrobial efficacy.

-

The presence of a 2'-hydroxy group on the A-ring is often associated with potent activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents representative Minimum Inhibitory Concentration (MIC) values for related chalcone derivatives against common microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Hydroxychalcones | Staphylococcus aureus | 62.5 - 125 | [10] |

| Hydroxychalcones | Escherichia coli | 250 | [10] |

| Dihydroxychalcones | Pseudomonas aeruginosa | 125 | [10] |

| Dihydroxychalcones | Candida albicans | 15.62 | [9] |

Note: This table illustrates the antimicrobial potential of related chalcone structures. The specific activity of 2'-fluoro-6'-hydroxychalcone derivatives would require targeted screening.

Future Directions and Conclusion

The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of chalcones and their subsequent conversion to flavones and other heterocyclic systems provide a robust platform for generating chemical diversity.

Key areas for future research include:

-

Systematic SAR studies: A comprehensive library of 2'-fluoro-6'-hydroxychalcones with diverse B-ring substitutions should be synthesized and screened to build a detailed structure-activity relationship profile.

-

Mechanistic Elucidation: In-depth studies are required to pinpoint the specific molecular targets of the most potent compounds and to fully understand their mechanisms of action in both cancer and microbial cells.

-

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Derivatives: Beyond chalcones and flavones, the reactive nature of the parent compound allows for the synthesis of other heterocyclic systems which may possess unique biological activities.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide for Advanced Synthesis: Leveraging 1-(2-Fluoro-6-hydroxyphenyl)ethanone for Novel Heterocyclic Scaffolds

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. Within the arsenal of fluorinated synthons, 1-(2-fluoro-6-hydroxyphenyl)ethanone emerges as a uniquely versatile building block. Its ortho-fluoro and ortho-hydroxyl functionalities relative to the acetyl group create a distinct electronic and steric environment, enabling a rich portfolio of cyclization reactions. This guide provides an in-depth exploration of this reagent, detailing its synthesis, physicochemical characteristics, and proven applications in the construction of high-value heterocyclic systems, particularly chromones and flavones, which are privileged structures in drug discovery.[1][2]

Physicochemical Properties and Reactivity Profile

This compound, also known as 2'-fluoro-6'-hydroxyacetophenone, is a crystalline solid whose utility is underpinned by its specific chemical architecture. The electron-withdrawing nature of the fluorine atom modulates the acidity of the adjacent hydroxyl group and influences the electrophilicity of the aromatic ring. The intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen is a key feature that dictates the molecule's conformation and reactivity in various transformations.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 93339-98-1 | [3][4][5] |

| Molecular Formula | C₈H₇FO₂ | [3][4][5] |

| Molecular Weight | 154.14 g/mol | [3][4][5] |

| Boiling Point | 224°C | [3] |

| Storage | 2-8°C | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 12.72 (s, 1H, OH), 7.40 (m, 1H, Ar-H), 6.78 (d, J=8.5 Hz, 1H, Ar-H), 6.62 (dd, J=11.3, 8.3 Hz, 1H, Ar-H), 2.69 (d, J=7.2 Hz, 3H, CH₃) |[6][7] |

The reactivity of the acetyl group's α-protons allows for condensation reactions, while the phenolic hydroxyl group is a handle for O-acylation, O-alkylation, and various cyclization strategies. This dual reactivity is central to its role as a precursor to fused heterocyclic systems.

Synthesis of the Building Block: this compound

A reliable method for preparing the title compound involves the demethylation of the readily available precursor, 2-fluoro-6-methoxyacetophenone. The use of a strong Lewis acid like aluminum chloride facilitates the cleavage of the methyl ether without disturbing the other functionalities.

Experimental Protocol: Demethylation of 2-Fluoro-6-methoxyacetophenone[6][7]

-

Step 1: Reaction Setup

-

To a solution of 2-fluoro-6-methoxyacetophenone (9.0 g, 53.5 mmol) in dichloromethane (70 mL) in a round-bottom flask, add aluminum chloride (14.3 g, 0.107 mol) portion-wise at 0°C (ice bath).

-

-

Step 2: Reaction Execution

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Isolation

-

Upon completion, carefully quench the reaction by slowly adding aqueous 2N hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers sequentially with water, then dry over anhydrous sodium sulfate.

-

-

Step 4: Purification

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the residue via flash column chromatography to afford this compound (Typical yield: ~66%).[7]

-

Workflow for Synthesis

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 2'-FLUORO-6'-HYDROXYACETOPHENONE | 93339-98-1 [chemicalbook.com]

- 7. 2'-FLUORO-6'-HYDROXYACETOPHENONE CAS#: 93339-98-1 [amp.chemicalbook.com]

The Advent and Ascendancy of Fluorinated Acetophenones: A Technical Guide for the Modern Researcher

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Among the myriad of fluorinated building blocks, fluorinated acetophenones have emerged as particularly versatile intermediates, prized for their unique reactivity and the profound impact of the fluorine substituent on molecular properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, and application of fluorinated acetophenones in research. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthons in their own work. We will traverse the historical landscape that enabled their synthesis, delve into detailed, field-proven synthetic protocols, analyze the nuanced effects of fluorine's position on reactivity, and explore their pivotal role in the synthesis of prominent pharmaceuticals.

Introduction: The Unassuming Power of a Fluorine Atom

The acetophenone framework, a simple aromatic ketone, is a ubiquitous motif in organic chemistry. However, the introduction of a single fluorine atom onto this scaffold dramatically alters its electronic and physicochemical properties, unlocking a vast landscape of synthetic possibilities. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, influencing the reactivity of both the aromatic ring and the carbonyl group. This seemingly minor structural modification can lead to significant enhancements in biological activity, metabolic stability, and binding affinity of target molecules, making fluorinated acetophenones indispensable tools in medicinal chemistry.[1][2][3] This guide will provide the foundational knowledge and practical methodologies necessary to harness the full potential of these remarkable compounds.

Historical Context: Paving the Way for Fluorinated Aromatics

While a singular "discovery" of fluorinated acetophenones is not prominently documented, their emergence is intrinsically linked to two major currents in the history of organic chemistry: the development of electrophilic aromatic substitution and the dawn of organofluorine chemistry.

The Friedel-Crafts reaction , first reported by Charles Friedel and James Crafts in 1877, provided a robust method for the acylation of aromatic rings.[4][5] This seminal discovery laid the theoretical groundwork for the synthesis of acetophenones in general. However, the direct fluorination of aromatic compounds was a formidable challenge due to the extreme reactivity of elemental fluorine.

The field of organofluorine chemistry began to blossom in the late 19th and early 20th centuries. A pivotal moment was the development of the Swarts reaction in 1892 by Frédéric Jean Edmond Swarts, which allowed for the exchange of chlorine or bromine atoms for fluorine using metal fluorides.[6] While primarily used for alkyl halides, this work signaled a growing ability to tame fluorine and incorporate it into organic molecules. The early 20th century saw further advancements, but it was the demands of World War II and the Manhattan Project that significantly accelerated the development of methods for producing and handling fluorinated compounds.

It was at the confluence of these two streams of chemical innovation that the synthesis of fluorinated acetophenones became a practical reality. The ability to produce fluorinated benzene derivatives, coupled with the power of the Friedel-Crafts acylation, enabled chemists to create these valuable building blocks.

Key Synthetic Methodologies: A Practical Guide

The synthesis of fluorinated acetophenones is most commonly achieved via the Friedel-Crafts acylation of a corresponding fluorinated benzene derivative. The choice of starting material and reaction conditions can be tailored to yield the desired isomer with high purity.

Friedel-Crafts Acylation of Fluorobenzene

This is the most direct and widely used method for the preparation of 4-fluoroacetophenone. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The fluorine atom, being an ortho, para-director, guides the incoming acyl group primarily to the para position due to steric hindrance at the ortho position.

Diagram: Mechanism of Friedel-Crafts Acylation of Fluorobenzene

Caption: Mechanism of Friedel-Crafts acylation to form 4-fluoroacetophenone.

Experimental Protocol: Synthesis of 4-Fluoroacetophenone [7]

Materials:

-

Anhydrous Hydrogen Fluoride (HF)

-

Acetyl Chloride (CH₃COCl)

-

Fluorobenzene

-

Boron Trifluoride (BF₃)

-

Crushed Ice

-

250 ml Stainless Steel Reactor with Magnetic Stirring

Procedure:

-

To a 250 ml stainless steel reactor equipped with a magnetic stirring system, add 100 ml of anhydrous HF, 20.8 g (0.25 mole) of acetyl chloride, and 20 g (0.21 mole) of fluorobenzene at approximately 0°C.

-

Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is reached.

-

Allow the reaction to proceed with stirring for 23 hours at ambient temperature.

-

After the reaction is complete, decompress the reactor to atmospheric pressure.

-

Carefully pour the reaction mixture onto 200 g of crushed ice.

-

The heterogeneous mixture is then extracted three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 4-fluoroacetophenone.

Synthesis of Other Fluorinated Acetophenones

Similar principles apply to the synthesis of other isomers and polyfluorinated acetophenones, with the starting material being the primary variable.

-

2-Fluoroacetophenone: Can be synthesized via Friedel-Crafts acylation of fluorobenzene, though yields of the ortho isomer are typically lower than the para isomer. Alternative methods, such as those starting from 2-fluorobenzoyl chloride, are also employed.[2][3]

-

Trifluoroacetophenones: For example, 2',4',5'-trifluoroacetophenone can be synthesized from 1,2,4-trifluorobenzene and acetyl chloride in the presence of an acylation catalyst.[8]

Comparative Analysis of Fluoroacetophenone Isomers

The position of the fluorine atom on the acetophenone ring significantly influences the compound's reactivity and physicochemical properties. Understanding these differences is crucial for selecting the appropriate isomer for a given synthetic target.

Table 1: Physicochemical Properties of Fluoroacetophenone Isomers

| Property | 2-Fluoroacetophenone | 4-Fluoroacetophenone |

| CAS Number | 445-27-2 | 403-42-9 |

| Molecular Formula | C₈H₇FO | C₈H₇FO |

| Molecular Weight | 138.14 g/mol | 138.14 g/mol |

| Appearance | Clear colorless to yellowish liquid | Clear colorless to slightly yellow liquid |

| Melting Point | 26-27 °C | 4 °C |

| Boiling Point | 187-189 °C | 196 °C |

| Density | 1.137 g/cm³ | 1.138 g/cm³ |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents, low solubility in water.[7] |

Spectroscopic Data:

-

4-Fluoroacetophenone:

-

2-Fluoroacetophenone:

Reactivity Analysis: [14]

-

Electrophilic Aromatic Substitution: The fluorine atom is an ortho, para-director. However, due to steric hindrance from the acetyl group, acylation of fluorobenzene predominantly yields the para-substituted product.

-

Nucleophilic Attack at the Carbonyl Carbon: The strong electron-withdrawing inductive effect of fluorine is most pronounced at the ortho position, making the carbonyl carbon of 2-fluoroacetophenone more electrophilic and thus more susceptible to nucleophilic attack compared to the meta and para isomers.

-

Nucleophilic Aromatic Substitution (SNAr): The acetyl group is a strong electron-withdrawing group, activating the aromatic ring for SNAr. The ortho and para isomers are more reactive in SNAr reactions than the meta isomer because the negative charge of the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen.

Applications in Drug Discovery and Development

Fluorinated acetophenones are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from their ability to introduce a fluorinated phenyl moiety into a larger molecule, often leading to improved pharmacological properties.

Case Study: Synthesis of Celecoxib

Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain. A common synthetic route to Celecoxib utilizes a trifluoromethylated acetophenone derivative, which is formed in situ from 4-methylacetophenone.

Diagram: Synthetic Pathway to Celecoxib

Caption: Synthetic workflow for Celecoxib from p-methylacetophenone.

Experimental Workflow: Synthesis of Celecoxib Intermediate [15][16][17]

Step 1: Claisen Condensation

-

In a suitable reaction vessel, dissolve p-methylacetophenone in an aprotic organic solvent such as toluene.

-

Add a strong base, such as sodium hydride, to the solution.

-

Slowly add ethyl trifluoroacetate to the reaction mixture at a controlled temperature (e.g., 20-25°C).

-

After the addition is complete, allow the reaction to proceed for several hours.

-

Quench the reaction with an acidic workup (e.g., 15% hydrochloric acid).

-

Separate the organic layer, and evaporate the solvent to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

-

The crude product can be purified by crystallization from a suitable solvent like petroleum ether.

This diketone intermediate is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a cyclocondensation reaction to form the pyrazole ring of Celecoxib.[6]

Case Study: Synthesis of Ezetimibe Intermediate

Ezetimibe is a cholesterol-lowering medication. Its synthesis can involve the use of 4-fluoroacetophenone as a key starting material.[18][19]

Diagram: Role of 4-Fluoroacetophenone in Ezetimibe Synthesis

Caption: Simplified pathway showing 4-fluoroacetophenone as a precursor in Ezetimibe synthesis.

In one synthetic route, 4-fluoroacetophenone is converted to a silylated enol ether. This intermediate then undergoes a condensation reaction, eventually leading to the formation of the core structure of Ezetimibe after several subsequent steps.[18][19]

Other Pharmaceutical Applications

-

2-Fluoroacetophenone is used as a starting material for the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker.[20]

-

2'-Bromo-4'-fluoroacetophenone is a crucial intermediate in the synthesis of the NSAID Flurbiprofen and the cancer therapeutic Binimetinib .[21]

-